[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide
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Overview
Description
[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide: is a complex organic compound that features a unique structure combining a benzhydrylideneamino group with a methylpyrrolidinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide typically involves a multi-step process. One common method includes the reaction of benzhydrylideneamine with methylpyrrolidine under controlled conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of [1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Properties
IUPAC Name |
[1-(benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N2O.HI/c1-21(14-8-13-18(21)15-22)20-19(16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2-7,9-12,18,22H,8,13-15H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFOZSLXHJNIQH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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